Research on YK-11 focuses on its potential to combat muscle wasting, particularly in conditions like sepsis. Studies in mice have shown that YK-11 can promote muscle growth and regeneration . It appears to work by increasing levels of follistatin, a protein that inhibits myostatin, a natural muscle growth inhibitor .
YK-11 is also being investigated for its effects on bone health. In vitro studies suggest it may promote bone cell proliferation and mineralization . However, more research is needed to confirm these findings.
YK-11 is a synthetic compound classified as a selective androgen receptor modulator (SARM). Its full chemical name is (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester. YK-11 has garnered attention for its potential to promote muscle growth and inhibit myostatin, a protein that regulates muscle mass. This compound is often marketed online as an anabolic steroid, although it remains an experimental drug with no approval for human use.
YK-11 acts as a selective androgen receptor modulator (SARM). SARMs bind to the androgen receptor (AR) similarly to testosterone, but with a different tissue selectivity []. This means YK-11 can stimulate muscle and bone growth through AR activation, potentially with fewer side effects on other tissues compared to testosterone. However, the exact mechanism by which YK-11 achieves its selectivity is still under investigation [].
YK-11 is not an approved medication and there is limited research on its safety profile in humans. Some studies suggest potential hazards, including []:
YK-11 is synthesized through a palladium-catalyzed diastereoselective cyclization carbonylation process. The synthesis involves the reaction of specific precursors under controlled conditions, leading to a mixture of diastereomers. The major diastereomer exhibits significant biological activity, as determined by various assays that measure androgen receptor activation and other related activities .
The synthesis of YK-11 typically involves the following steps:
Studies have demonstrated that YK-11 interacts with androgen receptors in various cell types, including muscle and bone cells. Its mechanism involves activation of pathways such as the phosphoinositide 3-kinase/Akt pathway, which is crucial for cell proliferation and differentiation . Additionally, research indicates that YK-11 alters neurochemical pathways in the hippocampus, suggesting both anabolic and potentially harmful effects on brain function .
Several compounds share structural and functional similarities with YK-11. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism | Unique Features |
---|---|---|
Ostarine (MK-2866) | Selective androgen receptor modulator | Approved for clinical trials; promotes lean muscle mass |
Andarine (S4) | Selective androgen receptor modulator | Known for fat loss effects; less potent than YK-11 |
LGD-4033 (Ligandrol) | Selective androgen receptor modulator | Stronger affinity for androgen receptors; more research-supported |
RAD-140 (Testolone) | Selective androgen receptor modulator | Designed for muscle gain; shows promise in clinical trials |
YK-11's unique mechanism of selectively inducing follistatin expression distinguishes it from other SARMs, which typically do not exhibit this specific action .
Kanno Y, Hikosaka R, Zhang SY, Inoue Y, Nakahama T, Kato K, Yamaguchi A, Tominaga N, Kohra S, Arizono K, Inouye Y (2011). "(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (YK11) is a partial agonist of the androgen receptor". Biological & Pharmaceutical Bulletin. 34 (3): 318–23. doi:10.1248/bpb.34.318. PMID 21372378.
Kanno Y, Ota R, Someya K, Kusakabe T, Kato K, Inouye Y (2013). "Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression". Biological & Pharmaceutical Bulletin. 36 (9): 1460–5. doi:10.1248/bpb.b13-00231. PMID 23995658.
Lee, Su Jin; Gharbi, Amal; Shin, Joo Eun; Jung, In Duk; Park, Yeong Min (2021-03-05). "Myostatin inhibitor YK11 as a preventative health supplement for bacterial sepsis". Biochemical and Biophysical Research Communications. 543: 1–7. doi:10.1016/j.bbrc.2021.01.030. ISSN 1090-2104. PMID 33588136.